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Introduction
Platinum disulfide (PtS₂), a member of the Group 10 transition metal dichalcogenides

(TMDCs), has garnered significant research interest due to its unique electronic and

optoelectronic properties. In its bulk form, PtS₂ is a layered material where individual PtS₂

layers are stacked and held together by van der Waals (vdW) interactions. Understanding the

nature and magnitude of these weak interlayer forces is crucial for the design and fabrication of

novel devices, as well as for applications in areas such as intercalation and catalysis, which are

of interest to drug development professionals for sensing and delivery systems. This technical

guide provides a comprehensive overview of the van der Waals interactions in bulk PtS₂,

summarizing key quantitative data, detailing experimental and theoretical methodologies, and

visualizing the underlying concepts.

Crystal Structure of Bulk PtS₂
Bulk PtS₂ crystallizes in a trigonal structure belonging to the P-3m1 space group.[1] The crystal

is composed of individual layers, each consisting of a plane of platinum atoms sandwiched

between two planes of sulfur atoms in an octahedral coordination. These layers are stacked

along the c-axis and are bound by van der Waals forces.[2] While predominantly vdW in nature,

theoretical studies suggest a non-negligible contribution from the hybridization of the pz orbitals

of sulfur atoms between adjacent layers, leading to what has been described as a "covalent-
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like quasi-bonding".[3][4][5] This stronger-than-typical vdW interaction is responsible for some

of the unique layer-dependent properties of PtS₂.

Quantitative Data on Interlayer Interactions
The strength of the van der Waals interactions in bulk PtS₂ can be quantified through several

experimental and theoretical parameters. The following table summarizes key data available in

the literature.

Parameter Value Method Reference

Bandgap 0.25 eV
Experimental &

Theoretical
[2][3][5][6][7][8][9]

Monolayer Bandgap 1.6 eV
Experimental &

Theoretical
[2][3][5][6][7][8][9]

Interlayer Breathing

Force Constant (k_z)
5.44 x 10¹⁹ N/m³

Density Functional

Theory
[8]

Interlayer Shear Force

Constant (k_x)
6.27 x 10¹⁹ N/m³

Density Functional

Theory
[8]

Interlayer Distance ~0.5 nm Experimental (AFM) [10]

Experimental and Theoretical Methodologies
A variety of experimental and computational techniques are employed to probe and quantify

the van der Waals interactions in bulk PtS₂.

Experimental Protocols
1. Raman Spectroscopy: This non-destructive technique is highly sensitive to the vibrational

modes of the crystal lattice. Low-frequency Raman spectroscopy is particularly useful for

studying interlayer interactions.

Shear Modes (C): These correspond to the in-plane, rigid-layer vibrations of adjacent layers

against each other. The frequency of the shear mode is directly related to the interlayer

shear force constant.
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Layer-Breathing Modes (LBM): These involve the out-of-plane vibrations of the layers

against each other, providing information about the interlayer breathing force constant.

Experimental Workflow for Raman Spectroscopy
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A simplified workflow for characterizing interlayer interactions in PtS₂ using Raman
spectroscopy.

2. Atomic Force Microscopy (AFM): AFM can be used to directly measure the interlayer

adhesion energy through techniques like nanoindentation or by measuring the force required to

exfoliate a single layer from the bulk crystal.[11][12][13][14][15]

3. High-Pressure Studies: Applying external pressure to the bulk crystal reduces the interlayer

distance, thereby enhancing the van der Waals interactions. Measuring the pressure-induced

shifts in electronic band structure, such as the valence band splitting, can provide quantitative

information about the interlayer coupling.[11][16]

Theoretical Protocols
1. Density Functional Theory (DFT): DFT is a powerful computational method used to calculate

the electronic structure and total energy of materials. To accurately model van der Waals

interactions, standard DFT functionals are often augmented with vdW corrections (e.g., DFT-

D2, vdW-DF).

Logical Flow for DFT Calculation of Interlayer Binding Energy
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DFT Calculations

Binding Energy Calculation

Define Bulk PtS₂ Crystal Structure

Calculate Total Energy of Bulk PtS₂ (E_bulk) Calculate Total Energy of Monolayer PtS₂ (E_mono)

E_binding = (E_bulk / N_layers) - E_mono

end

Interlayer Binding Energy

Click to download full resolution via product page

A schematic representing the computational steps to determine the interlayer binding energy of
PtS₂ via DFT.

2. First-Principles Calculations for Exfoliation Energy: The exfoliation energy, which is the

energy required to peel off a single layer from the bulk surface, can be calculated as the

difference between the ground-state energy of the bulk material (per layer) and that of an

isolated single layer.[17]

The Role of van der Waals Interactions in PtS₂
Properties
The van der Waals interactions in bulk PtS₂ have a profound impact on its material properties:

Layer-Dependent Bandgap: The significant change in the bandgap from 1.6 eV in a

monolayer to 0.25 eV in the bulk is a direct consequence of the interlayer electronic coupling
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mediated by vdW forces.[2][3][5][6][7][8][9] This tunability is highly desirable for broadband

photodetectors and other optoelectronic applications.

Signaling Pathway of Interlayer Coupling on Bandgap

Increase in Number of Layers

Enhanced Interlayer vdW Coupling

Increased pz Orbital Hybridization

Upward Shift of Valence Band Maximum

Reduction in Bandgap

Click to download full resolution via product page

The causal relationship between the number of layers and the bandgap in PtS₂.

Mechanical Properties: The interlayer force constants determine the mechanical resilience of

the material to shear and compressive strain. The relatively strong interlayer coupling in PtS₂

compared to other TMDCs suggests a more robust mechanical nature.[5]

Thermal Transport: Phonon scattering at the interlayer interfaces, governed by the strength

of the vdW interactions, plays a crucial role in the out-of-plane thermal conductivity of the

material.

Conclusion
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The van der Waals interactions in bulk PtS₂, while weak compared to covalent bonds, are

fundamental to its unique and tunable properties. A combination of experimental techniques,

particularly Raman spectroscopy, and theoretical calculations based on density functional

theory provides a comprehensive understanding of these interlayer forces. The quantitative

data and methodologies presented in this guide offer a valuable resource for researchers and

professionals working with PtS₂ and other layered materials, enabling the rational design of

novel technologies and applications. The insights into interlayer phenomena are particularly

relevant for fields like drug delivery and biosensing, where surface interactions and the

controlled release of molecules are paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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